molecular formula C7H5ClFNO B13737622 5-Chloro-2-fluorobenzaldehyde oxime

5-Chloro-2-fluorobenzaldehyde oxime

Cat. No.: B13737622
M. Wt: 173.57 g/mol
InChI Key: YGOLWJMMEQRTQY-ONNFQVAWSA-N
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Description

5-Chloro-2-fluorobenzaldehyde oxime is an organic compound with the molecular formula C7H5ClFNO. It is a derivative of benzaldehyde, where the aldehyde group is substituted with an oxime group (-C=N-OH), and the benzene ring is further substituted with chlorine and fluorine atoms. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-fluorobenzaldehyde oxime typically involves the reaction of 5-Chloro-2-fluorobenzaldehyde with hydroxylamine hydrochloride. The reaction is carried out in the presence of a base, such as sodium acetate, in an aqueous or alcoholic medium. The reaction conditions are generally mild, and the oxime formation is facilitated by heating the reaction mixture .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, and the product is typically purified by recrystallization or other suitable methods .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-fluorobenzaldehyde oxime undergoes various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitrile oxides.

    Reduction: The oxime can be reduced to form the corresponding amine.

    Substitution: The chlorine and fluorine atoms on the benzene ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-Chloro-2-fluorobenzaldehyde oxime has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein modification.

    Medicine: Investigated for potential therapeutic applications, including antimicrobial and anticancer properties.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 5-Chloro-2-fluorobenzaldehyde oxime involves its interaction with various molecular targets. The oxime group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The chlorine and fluorine substituents on the benzene ring can enhance the compound’s reactivity and binding affinity to specific targets .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluorobenzaldehyde
  • 3-Fluorobenzaldehyde
  • 4-Fluorobenzaldehyde
  • 5-Chlorobenzaldehyde

Uniqueness

5-Chloro-2-fluorobenzaldehyde oxime is unique due to the presence of both chlorine and fluorine substituents on the benzene ring, which can significantly influence its chemical reactivity and biological activity. The oxime group further adds to its versatility in various chemical reactions and applications .

Properties

Molecular Formula

C7H5ClFNO

Molecular Weight

173.57 g/mol

IUPAC Name

(NE)-N-[(5-chloro-2-fluorophenyl)methylidene]hydroxylamine

InChI

InChI=1S/C7H5ClFNO/c8-6-1-2-7(9)5(3-6)4-10-11/h1-4,11H/b10-4+

InChI Key

YGOLWJMMEQRTQY-ONNFQVAWSA-N

Isomeric SMILES

C1=CC(=C(C=C1Cl)/C=N/O)F

Canonical SMILES

C1=CC(=C(C=C1Cl)C=NO)F

Origin of Product

United States

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